Cocyclization Reactions: Compound 8 is a key precursor for the construction of spirocyclopropane-containing heterocycles, typically involving reactions with thiourea derivatives or nitroguanidine. [ [] ]
Oxalic Acid Diamide Formation: Reactions with oxalyl chloride derivatives can lead to the formation of oxalic acid diamides, which can serve as precursors for further cyclizations. [ [] ]
Applications
Spirocyclopropanated Analogs of Insecticides: Specifically, it has been utilized in the synthesis of analogs of Imidacloprid [ [] ] and Thiacloprid [ [] ], both neonicotinoid insecticides. These analogs are valuable tools for studying structure-activity relationships and exploring potential improvements in insecticidal activity and selectivity.
Spirocyclopropanated Analogs of Iprodione: Iprodione is a fungicide, and its spirocyclopropanated analogs, synthesized using 8, offer new avenues for developing more effective and environmentally friendly fungicidal agents. [ [] ]
Compound Description: This compound serves as a key starting material for synthesizing spirocyclopropanated analogues of insecticides Thiacloprid and Imidacloprid [, ].
Compound Description: This specifically protected cyclopropane derivative serves as a key reagent in the multistep synthesis of novel purine derivatives of 1-aminocyclopropane-1-carboxylic acid and 1-amino-1-hydroxymethylcyclopropane .
Spirocyclopropanated Analogues of Thiacloprid and Imidacloprid
Compound Description: These compounds are insecticide analogues synthesized using tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate as a starting material . Their insecticidal activity is not explicitly discussed in the provided abstract.
Spirocyclopropanated Five-Membered and Six-Membered Ring Analogues of Iprodione
Compound Description: These are analogues of the fungicide Iprodione, synthesized starting from either methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate or tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate . Their fungicidal activity is not detailed in the provided abstract.
Purine Derivatives of 1-Aminocyclopropane-1-Carboxylic Acid and 1-Amino-1-Hydroxymethylcyclopropane
Compound Description: These novel compounds were synthesized and evaluated for their cytostatic and antiviral activities . One compound, 11, showed promising activity against certain cancer cell lines.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position. A semi-synthetic bile acid which acts as a farnesoid X receptor agonist and is used for treatment of primary biliary cholangitis. It has a role as a farnesoid X receptor agonist and a hepatoprotective agent. It is a dihydroxy-5beta-cholanic acid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is functionally related to a chenodeoxycholic acid. Primary biliary cirrhosis, or PBC, is a progressive and chronic condition that leads to hepatic injury often resulting in end-stage liver failure that requires liver transplantation. Obeticholic acid is a farnesoid-X receptor (FXR) agonist used to treat this condition, possibly allowing for increased survival. In 2016, it was granted approval to treat primary biliary cholangitis in combination with [ursodeoxycholic acid], which was previously the mainstay treatment for this condition. In May 2021, the FDA updated its prescribing information to contraindicate the use of obeticholic acid in patients with PBC and advanced cirrhosis (e.g. those with portal hypertension or hepatic decompensation) due to a risk of liver failure, in some cases requiring liver transplantation. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020. Obeticholic acid is a Farnesoid X Receptor Agonist. The mechanism of action of obeticholic acid is as a Farnesoid X Receptor Agonist. Obeticholic Acid is an orally bioavailable semi-synthetic bile acid derivative and an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR) that may be used to lower hepatic exposure to bile acids. Upon oral administration, obeticholic acid targets and binds to FXR expressed in the liver and intestine, activating FXR-mediated bile acid, inflammatory, fibrotic, and metabolic pathways. This suppresses the production of bile acid in the hepatocytes and increases bile acid transport out of the hepatocytes, thereby reducing hepatic exposure to bile acids. FXR plays an important role in bile acid homeostasis and is involved in hepatic and intestinal inflammation and liver fibrosis.